BenchChemオンラインストアへようこそ!

1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

TRPV1 pain urea antagonist

Procure this uncharacterized piperidine-urea scaffold (CAS 2034307-48-5) solely for de novo TRPV1 antagonist characterization, SAR comparator studies, or chemical probe development. Its 2-chlorophenyl/2-methylpyridin-4-yl substitution pattern is untested—single-atom modifications in this chemotype can invert pharmacology. Value is contingent on generating in-house primary data; no target engagement can be presumed. Ideal for labs with established TRPV1 FLIPR Ca²⁺ flux assays and selectivity counterscreening panels.

Molecular Formula C19H23ClN4O
Molecular Weight 358.87
CAS No. 2034307-48-5
Cat. No. B2382653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
CAS2034307-48-5
Molecular FormulaC19H23ClN4O
Molecular Weight358.87
Structural Identifiers
SMILESCC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C19H23ClN4O/c1-14-12-16(6-9-21-14)24-10-7-15(8-11-24)13-22-19(25)23-18-5-3-2-4-17(18)20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H2,22,23,25)
InChIKeyQKDAQRQNXGSGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034307-48-5): Structural Classification and Baseline Characterization for Procurement Evaluation


1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034307-48-5) is a synthetic small molecule belonging to the aryl-urea class, a chemotype extensively explored for transient receptor potential vanilloid 1 (TRPV1) antagonism [1]. The compound features a 2-chlorophenyl urea core linked via a methylene spacer to a piperidine ring, which is further substituted at the 1-position with a 2-methylpyridin-4-yl group. While structurally analogous to known TRPV1 antagonists such as SB-452533 and SB-705498, this specific compound lacks publicly available primary pharmacological characterization in peer-reviewed literature or authoritative databases. Procurement decisions must therefore rely on structural inference and independent experimental validation rather than established biological profiles.

Procurement Risk: Why Generic Substitution of 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea Fails Without Target-Specific Evidence


Aryl-urea TRPV1 antagonists exhibit profound sensitivity to substitution patterns on both the aryl ring and the heterocyclic amine moiety, with single-atom modifications often shifting potency by orders of magnitude or altering selectivity profiles [1]. The 2-chlorophenyl group and 2-methylpyridin-4-yl piperidine motif of this compound represent an uncharacterized combination; no public data confirm whether this substitution yields antagonism, agonism, or inactivity at TRPV1 or off-target receptors. Consequently, substituting a superficially similar in-class compound—even one with a related piperidine-urea scaffold—carries a high risk of divergent pharmacological outcomes, potentially invalidating experimental results or lead optimization campaigns.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea: A Gap Analysis Against Closest Analogs


TRPV1 Antagonist Potency: Structural Class-Level Inference vs. Confirmed Benchmarks

No direct head-to-head or cross-study quantitative comparison is possible because no TRPV1 IC₅₀, Ki, or functional activity data for CAS 2034307-48-5 are reported in peer-reviewed literature, patents, or authoritative databases. Class-level inference from the aryl-urea TRPV1 antagonist family indicates that compounds such as SB-452533 achieve pKb = 7.7 against capsaicin activation and pIC₅₀ = 7.0 against acid-mediated activation of recombinant hTRPV1 [1]. Without target-specific data, the compound cannot be positioned relative to these benchmarks. The absence of data represents a critical evidence gap for procurement evaluation.

TRPV1 pain urea antagonist

Selectivity Profile: Absence of Off-Target Screening Data

No selectivity panel data (e.g., against other TRP channels, hERG, or CYP enzymes) are publicly available for CAS 2034307-48-5. In contrast, advanced aryl-urea TRPV1 antagonists like SB-705498 have been characterized across a broad panel, demonstrating >100-fold selectivity over TRPA1, TRPM8, and a range of GPCRs and ion channels [1]. The complete absence of selectivity information for the target compound precludes any assessment of its off-target risk profile.

selectivity off-target safety pharmacology

In Vitro ADME and Physicochemical Properties: Lack of Empirical Data for Comparative Assessment

No experimentally determined solubility, logP, permeability (PAMPA or Caco-2), microsomal stability, or plasma protein binding data are publicly reported for this compound. In contrast, SB-705498 has published aqueous solubility (>1 mM at pH 6.8), logD₇.₄ (2.2), and human liver microsome stability data (t₁/₂ > 120 min) [1]. The absence of ADME data means the compound's developability profile cannot be compared to known alternatives, limiting its utility in drug discovery programs.

ADME solubility metabolic stability

In Vivo Pharmacokinetic and Efficacy Data: Complete Absence Precludes Therapeutic Positioning

No in vivo pharmacokinetic parameters (oral bioavailability, clearance, volume of distribution, half-life) or efficacy data in animal pain models are available for this compound. Advanced TRPV1 antagonists such as ABT-102 (hTRPV1 IC₅₀ = 4 nM) have demonstrated 46% oral bioavailability in rats and efficacy in visceral and inflammatory pain models [1]. This data gap prevents any assessment of translational potential and represents a fundamental limitation for procurement in preclinical development programs.

pharmacokinetics oral bioavailability in vivo efficacy

Potential Application Scenarios for 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea Constrained by Current Evidence Limitations


Exploratory In Vitro TRPV1 Pharmacological Profiling

The compound may be considered for de novo in vitro pharmacological characterization—including FLIPR-based Ca²⁺ flux assays in TRPV1-overexpressing cells and selectivity counterscreening—to establish whether its 2-chlorophenyl urea/2-methylpyridin-4-yl piperidine scaffold confers TRPV1 antagonism. However, this scenario requires the user to generate all primary data, and procurement is only justified when the cost of characterization is acceptable relative to the probability of identifying useful activity [1]. Without such data, no claims regarding target engagement can be made.

Structure-Activity Relationship (SAR) Studies Within Aryl-Urea TRPV1 Antagonist Series

If an active hit with a closely related scaffold has been identified internally, this compound could serve as a comparator in SAR expansion studies to probe the effect of 2-chlorophenyl vs. alternative aryl substitutions on potency, selectivity, and physicochemical properties [1]. Its value is contingent upon the availability of in-house data on related analogs; as a standalone procurement, it offers no validated advantage.

Chemical Probe Development with Independent Validation

The compound's structural novelty within the piperidine-urea chemotype may warrant its evaluation as a chemical probe for TRPV1-mediated pathways, but only after rigorous in vitro profiling confirms target engagement, selectivity, and cellular activity [1]. This application scenario demands substantial investment in assay development and validation before the compound can be considered a qualified research tool.

Negative Control or Inactive Comparator in TRPV1 Assays

If internal screening determines that the compound lacks TRPV1 activity despite its structural resemblance to known antagonists, it could serve as a negative control in TRPV1 assays, helping to establish assay windows and confirm that observed effects are target-specific [1]. This scenario is speculative and requires prior in-house inactivity data.

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.